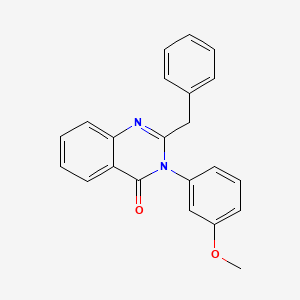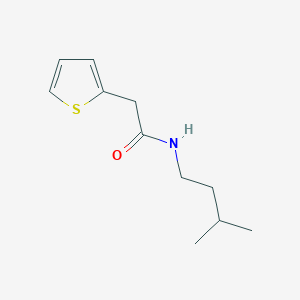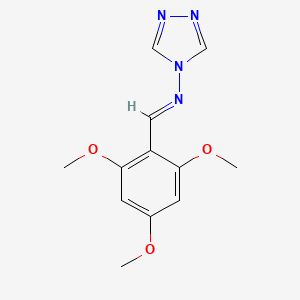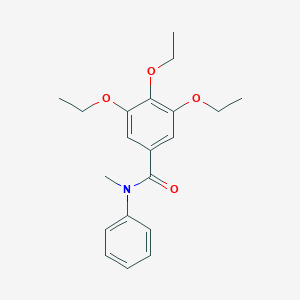![molecular formula C19H21ClN2O B5608964 N-(3-chlorophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5608964.png)
N-(3-chlorophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of urea derivatives, including those with chlorophenyl and isopropenylphenyl groups, typically involves the reaction of an isocyanate with an amine. For instance, 1,3-disubstituted ureas with phenyl fragments containing halogen substituents such as chlorine can be synthesized with yields of 33–80%, indicating the efficiency of these synthetic routes (Burmistrov et al., 2020). Furthermore, the synthesis of N-substituted ureas involves the use of reagents like triphosgene and aniline derivatives, highlighting the chemical flexibility and adaptability in synthesizing targeted urea compounds (Liu He-qin, 2010).
Molecular Structure Analysis
Urea derivatives exhibit diverse molecular structures, influencing their physical and chemical properties. The structural characterization of these compounds is typically performed using techniques such as NMR, IR, and elemental analysis. For instance, the synthesis of specific chloro and bromophenyl ureas was confirmed through 1H NMR and IR spectroscopy, demonstrating the accuracy in achieving the desired molecular structures (Xue Si-jia, 2009).
Chemical Reactions and Properties
Urea derivatives participate in a variety of chemical reactions, reflecting their reactivity and functional utility. For example, the N-chlorination of amino esters, amides, and peptides using dichlorobis(trichlorophenyl)urea showcases the derivatives' role in synthetic organic chemistry as chlorinating agents (Sathe et al., 2007).
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-13(2)14-7-5-8-15(11-14)19(3,4)22-18(23)21-17-10-6-9-16(20)12-17/h5-12H,1H2,2-4H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVXQQIRXPTSKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-furyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5608885.png)
![3-(4-fluorophenyl)-5-[2-(1-pyrrolidinylcarbonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5608891.png)

![N-(2-methoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5608903.png)

![N-(2,6-difluorobenzyl)-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5608917.png)



![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B5608947.png)

![4-(4-morpholinyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5608970.png)
![3-(2-chlorophenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5608974.png)
![1-(3-chlorophenyl)-5-methyl-4-[(2-oxo-1-pyrrolidinyl)acetyl]-2-piperazinone](/img/structure/B5608981.png)